Compound Description: This compound is a hydrate hydrochloride salt form of methyl (3R)-1-(2-bromo-4-fluorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate. A study focused on determining its crystal structure using X-ray diffraction. []
Compound Description: This compound serves as a key starting material for synthesizing a series of alkyl derivatives as potential anti-inflammatory agents. The research highlights the synthesis, characterization, and molecular docking studies of these derivatives, demonstrating their potential for inhibiting COX-1, a key enzyme involved in inflammation. []
Compound Description: This compound, containing an adamantane group, has been synthesized and structurally characterized using X-ray crystallography. The study reveals the compound's crystal structure is stabilized by various intermolecular interactions, including C—H⋯π, N—H⋯S, and C—H⋯S interactions. []
Compound Description: Synthesized using the Claisen-Schmidth condensation method, this organic compound exhibits non-linear optical (NLO) properties. Its crystal structure, determined through single-crystal XRD, reveals a monoclinic crystal system with the space group -P 2yn. []
Compound Description: This compound, known as Talazoparib (BMN 673), is a potent, orally bioavailable poly(ADP-ribose) polymerase (PARP) 1/2 inhibitor. It shows promising anticancer activity and is currently undergoing clinical trials for treating locally advanced or metastatic breast cancer. []
Compound Description: CPAM is a small catecholic amide with a halogenated aromatic ring. It has shown significant promise in reducing blood sugar levels in diabetic rats, making it a potential antidiabetic agent. Moreover, it exhibits antibacterial activity against various bacterial strains, including drug-resistant ones. []
Compound Description: This molecule is a clinical candidate developed as an antagonist for X-linked and cellular inhibitor of apoptosis proteins (IAPs). It demonstrates high potency against these targets and is under investigation in clinical trials as a potential anticancer therapeutic agent. []
Compound Description: This compound, known as A-278637, is a potent and selective ATP-sensitive potassium (KATP) channel opener. Studies have shown its efficacy in suppressing urinary bladder contractions, making it a potential therapeutic candidate for overactive bladder treatment. [, ]
Compound Description: This compound is a potent aldose reductase inhibitor (ARI). It demonstrated excellent oral potency in animal models of diabetic complications, suggesting its potential as a therapeutic agent for diabetic complications like neuropathy and nephropathy. []
1-[bi-(4-fluorophenyl)-methyl]piperazine
Compound Description: This compound is a key intermediate in the synthesis of a series of Mannich bases designed as potential antibacterial agents. []
Compound Description: This compound serves as a lead structure for a series of analogs designed to improve the metabolic stability of atypical dopamine transporter (DAT) inhibitors. These inhibitors show potential in treating psychostimulant use disorders by reducing the reinforcing effects of drugs like cocaine and methamphetamine. []
Compound Description: This group of compounds, synthesized through a multi-step process involving hydrazine and propanoic anhydride, has shown promising antibacterial activities against various bacterial strains. []
Compound Description: The crystal structure of this compound has been determined by X-ray crystallography. The study revealed its conformational properties and intermolecular interactions, including N—H⋯O hydrogen bonding between the amide groups. []
Compound Description: This molecule is a part of a series of 6-substituted-2-(4-methyl-2-substituted phenylthiazol-5-yl)H-imidazo[1,2-a]pyridine derivatives that were evaluated for their antitubercular activity against Mycobacterium smegmatis MC2 155. []
Compound Description: This compound is an allosteric modulator of the serotonin transporter (SERT), showing partial inhibition of SERT binding and affecting the kinetics of SERT-ligand interactions. []
Compound Description: This compound functions as a ligand in studying the formation and stability of mixed ligand complexes with transition metal ions. It forms complexes with metals like cobalt(II), nickel(II), copper(II), and zinc(II) in the presence of another ligand, 1-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}naphthalen-2-ol. []
Compound Description: This tridentate Schiff base ligand can coordinate with metal ions, forming complexes with potential antibacterial properties. Studies have focused on its complexes with manganese and copper, demonstrating enhanced antibacterial activity compared to the free ligand. []
Compound Description: This compound, known as Astemizole, is a potent and long-acting antihistamine drug. It exhibits high affinity for the histamine H1 receptor and has been studied for its potential in treating allergic conditions. []
Compound Description: This compound, known as LDK1229, acts as an inverse agonist of the cannabinoid CB1 receptor. It shows potential as an anti-obesity drug candidate due to its anorectic effects. []
Compound Description: This compound, known as M100907, acts as a 5-hydroxytryptamine2A receptor antagonist. It has been investigated for its potential to modulate impulsivity, particularly in the context of drug-induced disruption or enhancement of behavioral tasks like the differential-reinforcement-of-low-rate (DRL) 72-s schedule. []
Compound Description: This compound, GBR 12909, is a high-affinity ligand for the dopamine transporter (DAT). It has been studied for its potential in treating conditions associated with dopamine dysfunction, such as Parkinson's disease. [, , ]
Compound Description: ABT-761 is a second-generation 5-lipoxygenase inhibitor. It shows prolonged inhibition of leukotriene biosynthesis, potentially beneficial in treating leukotriene-mediated disorders. []
Compound Description: This compound represents a series of derivatives studied for their antibacterial activity and urinary recovery rates in mice. The study explored structure-activity relationships, showing the influence of substituents on the biological properties of the compounds. []
Compound Description: The crystal structure of this compound has been studied to understand how fluorine atoms contribute to the formation of stable supramolecular assemblies through weak interactions. []
Compound Description: KB-2796 is a newly synthesized calcium channel blocker. It has been studied for its potential to reduce free fatty acid liberation in the ischemic brain, suggesting a possible therapeutic role in stroke. []
Compound Description: This compound is a reagent in synthesizing a polymer with potential applications in materials science. Researchers have investigated its reactivity with bis(4-fluorophenyl)sulfone to form the polymer. []
Compound Description: The crystal structure of this compound, a monohydrated salt, has been determined by X-ray crystallography. The study revealed its conformational properties, with the piperazine ring adopting a slightly distorted chair conformation. []
Compound Description: Known as Flunarizine, this compound is a calcium channel blocker that demonstrates selective effects on cerebral blood flow, particularly increasing blood flow in the vertebral artery. []
Compound Description: This compound, characterized by techniques like NMR, IR, MS, and X-ray crystallography, has been studied for its structural properties and intermolecular interactions. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.